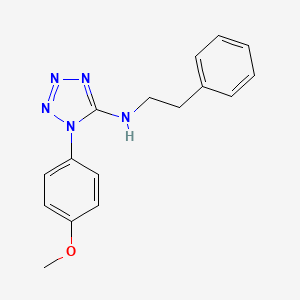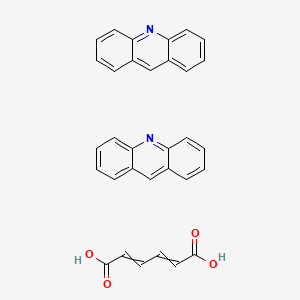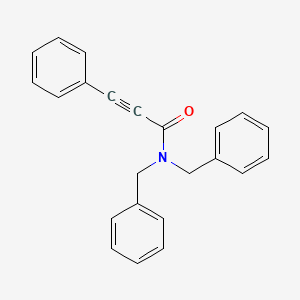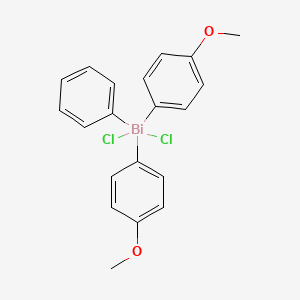![molecular formula C22H33N3O4 B14217772 2-[(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecan-7-yl)methyl]quinoline CAS No. 827625-18-3](/img/structure/B14217772.png)
2-[(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecan-7-yl)methyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecan-7-yl)methyl]quinoline is a complex organic compound that belongs to the class of crown ethers. Crown ethers are known for their ability to form stable complexes with various metal ions, making them valuable in a wide range of chemical applications. This particular compound features a quinoline moiety, which is a heterocyclic aromatic organic compound with a nitrogen atom in the ring structure, linked to a diazacyclooctadecane ring system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecan-7-yl)methyl]quinoline typically involves the reaction of quinoline derivatives with 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane. The reaction conditions often require the use of a suitable solvent, such as dichloromethane or acetonitrile, and a catalyst, such as triethylamine or potassium carbonate, to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting with the preparation of the quinoline derivative and the crown ether separately, followed by their coupling under controlled conditions. The process may also involve purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-[(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecan-7-yl)methyl]quinoline can undergo various types of chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives, depending on the nucleophile used.
科学的研究の応用
2-[(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecan-7-yl)methyl]quinoline has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions, which can be studied for their spectroscopic and catalytic properties.
Biology: Investigated for its potential as a molecular probe for studying biological systems, particularly in the context of metal ion transport and binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of metal-based drugs or as a chelating agent for metal detoxification.
Industry: Utilized in ion-exchange chromatography and other separation techniques due to its ability to selectively bind metal ions.
作用機序
The mechanism of action of 2-[(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecan-7-yl)methyl]quinoline involves its ability to form stable complexes with metal ions. The crown ether moiety provides a cavity that can encapsulate metal ions, while the quinoline moiety can participate in coordination through its nitrogen atom. This dual functionality allows the compound to effectively bind and transport metal ions, making it useful in various applications, such as catalysis and metal ion sensing.
類似化合物との比較
Similar Compounds
1,10-Diaza-18-crown-6: A similar crown ether with two nitrogen atoms and six oxygen atoms in the ring structure.
Kryptofix 22: Another crown ether with a similar structure but different substituents.
Diaza-18-crown-6: A crown ether with a similar ring size but different functional groups.
Uniqueness
2-[(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecan-7-yl)methyl]quinoline is unique due to the presence of the quinoline moiety, which imparts additional functionality and potential for coordination chemistry. This makes it more versatile compared to other crown ethers that lack this feature.
特性
CAS番号 |
827625-18-3 |
|---|---|
分子式 |
C22H33N3O4 |
分子量 |
403.5 g/mol |
IUPAC名 |
7-(quinolin-2-ylmethyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane |
InChI |
InChI=1S/C22H33N3O4/c1-2-4-22-20(3-1)5-6-21(24-22)19-25-9-13-28-17-15-26-11-7-23-8-12-27-16-18-29-14-10-25/h1-6,23H,7-19H2 |
InChIキー |
CCQDEUYSYFYUQT-UHFFFAOYSA-N |
正規SMILES |
C1COCCOCCN(CCOCCOCCN1)CC2=NC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


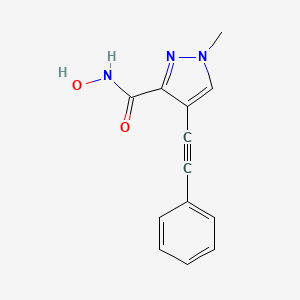
![2-({2-[(Pyridin-4-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14217701.png)
![Benzoic acid, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14217704.png)
![N-(4-methoxyphenyl)-6H-indolo[2,3-b]quinolin-11-amine](/img/structure/B14217707.png)
-](/img/structure/B14217708.png)
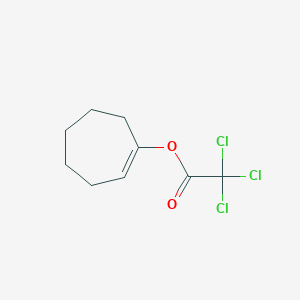
![1H-Pyrrolo[2,3-b]pyridine-1-acetonitrile, 5-bromo-](/img/structure/B14217718.png)
![2,2'-[(3-Methylcyclohex-2-en-1-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B14217720.png)
![2-(4-{2-[2-(4-Nitrophenyl)hydrazinylidene]-2H-pyrrol-5-yl}heptan-4-yl)-1H-pyrrole](/img/structure/B14217734.png)
